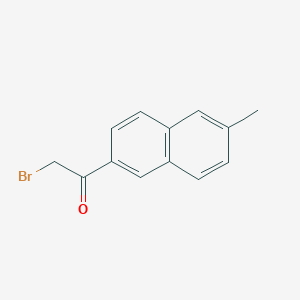

2-Bromo-1-(6-methylnaphthalen-2-yl)ethan-1-one

説明

2-Bromo-1-(6-methylnaphthalen-2-yl)ethan-1-one is a brominated aromatic ketone featuring a naphthalene core substituted with a methyl group at the 6-position and a bromoacetyl group at the 1-position. Its molecular formula is C₁₃H₁₁BrO, with a molecular weight of 263.09 g/mol. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds and bioactive molecules.

特性

CAS番号 |

62244-81-9 |

|---|---|

分子式 |

C13H11BrO |

分子量 |

263.13 g/mol |

IUPAC名 |

2-bromo-1-(6-methylnaphthalen-2-yl)ethanone |

InChI |

InChI=1S/C13H11BrO/c1-9-2-3-11-7-12(13(15)8-14)5-4-10(11)6-9/h2-7H,8H2,1H3 |

InChIキー |

UYZKBDOVBQHHHV-UHFFFAOYSA-N |

正規SMILES |

CC1=CC2=C(C=C1)C=C(C=C2)C(=O)CBr |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-1-(6-methylnaphthalen-2-yl)ethanone typically involves the bromination of 1-(6-methylnaphthalen-2-yl)ethanone. This can be achieved using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

化学反応の分析

Types of Reactions

2-bromo-1-(6-methylnaphthalen-2-yl)ethanone undergoes various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation: The methyl group on the naphthalene ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Reduction: Sodium borohydride in methanol or ethanol, or lithium aluminum hydride in ether.

Oxidation: Potassium permanganate in aqueous or alkaline conditions

Major Products Formed

Nucleophilic substitution: Substituted ethanones with various functional groups.

Reduction: 1-(6-methylnaphthalen-2-yl)ethanol.

Oxidation: 6-methylnaphthalene-2-carboxylic acid

科学的研究の応用

2-bromo-1-(6-methylnaphthalen-2-yl)ethanone has several applications in scientific research:

Organic synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Medicinal chemistry: Investigated for its potential as a building block in the development of pharmaceuticals.

Material science: Utilized in the preparation of functional materials with specific properties

作用機序

The mechanism of action of 2-bromo-1-(6-methylnaphthalen-2-yl)ethanone depends on its specific application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbonyl carbon. In reduction reactions, the carbonyl group is reduced to an alcohol through the transfer of hydride ions from the reducing agent .

類似化合物との比較

Structural Analogues on Naphthalene Core

Compounds sharing the naphthalene backbone with varying substituents exhibit distinct physicochemical and reactivity profiles:

Key Observations :

- Substituent Effects : Electron-donating groups (e.g., methyl, methoxy) on the naphthalene ring enhance stability and influence reactivity in subsequent reactions. For example, tetramethyltetralin derivatives (e.g., C₁₆H₂₁BrO) exhibit increased molecular weight and hydrophobicity, making them suitable for hydrophobic interactions in drug design .

- Synthetic Routes: Bromination of acetophenone analogs (e.g., using Br₂ in Et₂O or CHCl₃) is a common method . Yields and purity depend on substituent steric and electronic effects.

Heterocyclic Derivatives

Bromoethanones attached to heterocycles, such as indoles or isoxazoles, demonstrate divergent biological activities:

Key Observations :

- Isoxazole derivatives (e.g., C₁₂H₁₀BrNO₂) are employed in synthesizing antimicrobial or anti-inflammatory agents .

Substituted Phenyl Derivatives

Bromoethanones with phenyl substituents are widely used in cross-coupling reactions and material science:

Key Observations :

- Halogenated phenyl derivatives (e.g., 4-bromo, 3-fluoro) are pivotal in synthesizing fluorophores or agrochemicals. Their reactivity in nucleophilic substitutions is influenced by the electron-withdrawing nature of halogens .

生物活性

2-Bromo-1-(6-methylnaphthalen-2-yl)ethan-1-one, with the CAS number 62244-81-9, is a brominated ketone derivative of naphthalene. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antibacterial and antifungal applications. This article provides a detailed overview of its biological activity based on diverse research findings.

- Molecular Formula : C₁₃H₁₁BrO

- Molecular Weight : 263.13 g/mol

- Structure : The compound features a bromine atom attached to an ethyl group, which is further linked to a methylnaphthalene moiety.

Biological Activity Overview

The biological activity of 2-Bromo-1-(6-methylnaphthalen-2-yl)ethan-1-one has been explored primarily through its antimicrobial properties. It exhibits significant activity against various bacterial strains and fungi, making it a candidate for further pharmacological studies.

Antibacterial Activity

Research indicates that 2-Bromo-1-(6-methylnaphthalen-2-yl)ethan-1-one demonstrates notable antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that this compound can effectively inhibit the growth of several pathogenic bacteria.

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 62.5 | |

| Escherichia coli | 125 | |

| Klebsiella pneumoniae | 15.6 | |

| Bacillus subtilis | 25 |

The mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways, leading to bactericidal effects.

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity against various fungal strains, including Candida species. The antifungal efficacy is comparable to established antifungal agents such as fluconazole.

Case Studies

Several studies have documented the biological activities of this compound:

- Study on Antimicrobial Efficacy : A comprehensive study evaluated the antimicrobial properties of various brominated naphthalene derivatives, including 2-Bromo-1-(6-methylnaphthalen-2-yl)ethan-1-one. Results indicated that the compound had superior activity against MRSA compared to other tested derivatives, highlighting its potential as a therapeutic agent in treating resistant infections .

- Mechanistic Insights : Another investigation focused on the mechanism of action, revealing that the compound inhibits key enzymes involved in bacterial cell wall synthesis and disrupts membrane integrity, leading to cell lysis .

- Synergistic Effects : A recent study explored the synergistic effects of combining this compound with traditional antibiotics, suggesting enhanced efficacy against resistant bacterial strains when used in combination therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。